

# In vivo validation of SLF-amido-C2-COOH PROTAC efficacy in animal models

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Compound of Interest

Compound Name: SLF-amido-C2-COOH

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# In Vivo Efficacy of FKBP12-Targeting PROTACs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the FK506-Binding Protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase involved in multiple signaling pathways, including mTOR, calcineurin-NFAT, and TGF-β/BMP signaling. Its degradation via PROTACs presents a promising therapeutic strategy. This document focuses on the in vivo validation of these degraders in animal models, with a particular emphasis on the synthetic ligand for FKBP12, **SLF-amido-C2-COOH**, which serves as a key FKBP12-binding moiety in the development of such PROTACs.

## Comparative Analysis of FKBP12-Targeting PROTACs

This section compares the performance of different FKBP12-targeting PROTACs based on available preclinical in vivo and in vitro data. The primary focus is on PROTACs with demonstrated in vivo efficacy.

### **Quantitative Data Summary**



The following tables summarize the efficacy, pharmacokinetics, and pharmacodynamics of key FKBP12-targeting PROTACs.

Table 1: In Vivo Efficacy of FKBP12-Targeting PROTACs in Animal Models

PROTAC	Animal Model	Dosing Regimen	Key Findings	Reference
RC32	Mice (C57BL/6)	30 mg/kg, i.p., twice daily for 1 day	Significant FKBP12 degradation in most organs except the brain.	[1][2]
Rats	i.p. administration	Effective FKBP12 degradation.	[1]	
Bama Pigs	8 mg/kg, i.p., twice daily for 2 days	Efficient degradation of FKBP12 in most organs.	[3]	
Rhesus Monkeys	8 mg/kg, i.p., twice daily for 3 days	Efficient degradation of FKBP12 in multiple organs.	[3]	_
dTAG-13	Mice (CD1)	1 mg/kg, i.p. (single dose)	Rapid and potent degradation of FKBP12F36V fusion protein.	_
Mice (Leukemia model)	_	Significant, rapid, and durable degradation of luc- FKBP12F36V.		_



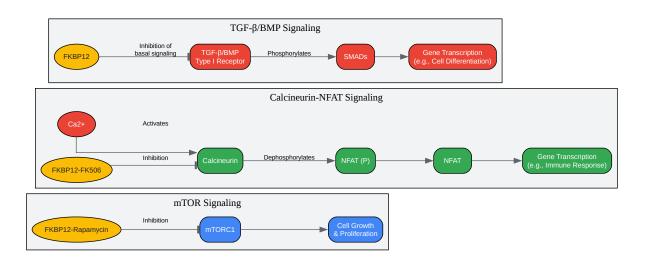
Table 2: In Vitro Performance of FKBP12-Targeting PROTACs

PROTAC	Cell Line	DC50	Key Findings	Reference
RC32	Jurkat	~0.3 nM (12h)	Potent and rapid degradation of FKBP12.	
Нер3В	0.9 nM	Efficient FKBP12 degradation.		
HuH7	0.4 nM	Efficient FKBP12 degradation.		
5a1	INA-6 (Multiple Myeloma)	More potent than RC32	Potent and specific degradation of FKBP12; no degradation of FKBP4/5.	
6b4	INA-6 (Multiple Myeloma)	Potent	Degraded FKBP12, with some degradation of FKBP4/5.	
dTAG-13	293FTWT	Sub-micromolar	Highly selective for FKBP12F36V over wild-type FKBP12.	-

## **Signaling Pathways and Experimental Workflows**

To provide a comprehensive understanding, the following diagrams illustrate the key signaling pathways involving FKBP12 and a typical experimental workflow for the in vivo validation of a PROTAC.

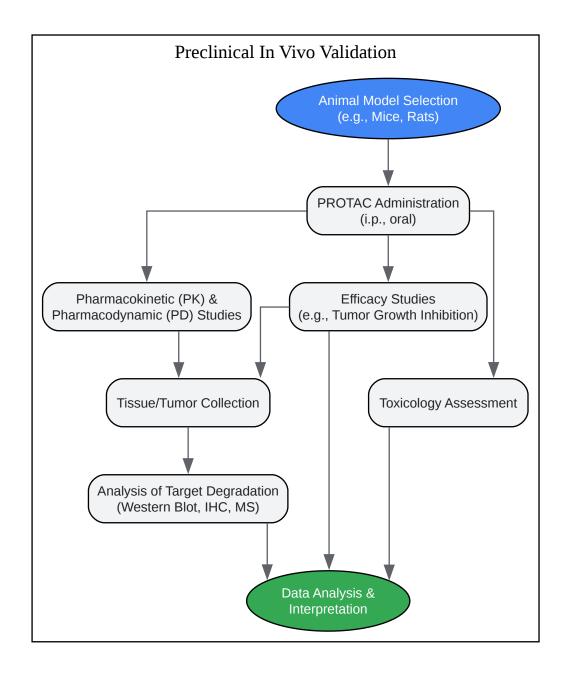




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Figure 1. Key signaling pathways regulated by FKBP12.





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